molecular formula NiSO4<br>NiO4S B092117 Nickel sulfate CAS No. 15244-37-8

Nickel sulfate

Cat. No. B092117
CAS RN: 15244-37-8
M. Wt: 154.76 g/mol
InChI Key: LGQLOGILCSXPEA-UHFFFAOYSA-L
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Patent
US06193946B1

Procedure details

Subsequently, a mixed solution of nickel sulfate and cobalt sulfate is prepared by dissolving in water nickel sulfate and cobalt sulfate at a molar ratio of Co to Ni of 20%, and a solution of sodium carbonate is added to the mixed solution, and nickel-cobalt carbonate is obtained by co-precipitation. By washing the obtained nickel-cobalt carbonate in water and drying at 80° C. to make it powdery, a nickel-cobalt carbonate (Ni0.8Co0.2CO3) in which secondary particles similar to spherical or elliptic spherical particles in shape have been formed is prepared. By mixing the nickel-cobalt carbonate thus prepared and a lithium hydroxide hydrate of which the D50 value is 30 μm, the D90 value is 50 μm, and in which particles 100 μm or greater in particle size do not exist at a molar ratio of Li/(Ni+Co) of 1/1, and calcining at a temperature of 700° C. in an oxidizing atmosphere for 20 hours and grinding, LiNi0.8Co0.22 is obtained. The lithium composite metal oxide prepared in this manner is Example 15 in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].[Ni:7].[C:8](=[O:11])([O-:10])[O-:9].[Na+].[Na+]>S([O-])([O-])(=O)=O.[Ni+2].O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:7].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].[C:8](=[O:9])([O-:11])[O-:10].[Co+2:6].[Ni+2:7].[C:8](=[O:9])([O-:11])[O-:10] |f:0.1,3.4.5,6.7.8,9.10,11.12,13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=O)(=O)([O-])[O-].[Ni+2].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ni+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Name
Type
product
Smiles
C([O-])([O-])=O.[Co+2].[Ni+2].C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06193946B1

Procedure details

Subsequently, a mixed solution of nickel sulfate and cobalt sulfate is prepared by dissolving in water nickel sulfate and cobalt sulfate at a molar ratio of Co to Ni of 20%, and a solution of sodium carbonate is added to the mixed solution, and nickel-cobalt carbonate is obtained by co-precipitation. By washing the obtained nickel-cobalt carbonate in water and drying at 80° C. to make it powdery, a nickel-cobalt carbonate (Ni0.8Co0.2CO3) in which secondary particles similar to spherical or elliptic spherical particles in shape have been formed is prepared. By mixing the nickel-cobalt carbonate thus prepared and a lithium hydroxide hydrate of which the D50 value is 30 μm, the D90 value is 50 μm, and in which particles 100 μm or greater in particle size do not exist at a molar ratio of Li/(Ni+Co) of 1/1, and calcining at a temperature of 700° C. in an oxidizing atmosphere for 20 hours and grinding, LiNi0.8Co0.22 is obtained. The lithium composite metal oxide prepared in this manner is Example 15 in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].[Ni:7].[C:8](=[O:11])([O-:10])[O-:9].[Na+].[Na+]>S([O-])([O-])(=O)=O.[Ni+2].O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ni+2:7].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Co+2:6].[C:8](=[O:9])([O-:11])[O-:10].[Co+2:6].[Ni+2:7].[C:8](=[O:9])([O-:11])[O-:10] |f:0.1,3.4.5,6.7.8,9.10,11.12,13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=O)(=O)([O-])[O-].[Ni+2].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ni+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Co+2]
Name
Type
product
Smiles
C([O-])([O-])=O.[Co+2].[Ni+2].C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.